Home > Products > Screening Compounds P82001 > N-(2-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
N-(2-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide -

N-(2-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Catalog Number: EVT-4149624
CAS Number:
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide belongs to a class of compounds known as 5-oxo-3-pyrrolidinecarboxamides. These compounds have gained attention in scientific research for their potential as modulators of the P2X7 receptor. [] The P2X7 receptor is a ligand-gated ion channel found on various cell types, playing a role in inflammation, immune responses, and neurological processes. [] The scientific interest in these compounds arises from their potential to influence these biological processes by modulating P2X7 activity.

Mechanism of Action

While N-(2-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is classified as a P2X7 modulator, the precise mechanism of its interaction with the receptor remains unclear. [] Further investigations are needed to determine whether it acts as an agonist, antagonist, or allosteric modulator of P2X7, and to elucidate the specific binding site(s) and downstream signaling pathways involved.

Applications

The primary application of N-(2-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide lies in its potential as a tool for investigating P2X7 receptor function and its role in various physiological and pathological processes. [] This could involve:

2-Amino-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Compound Description: This compound is a hexahydroquinoline derivative featuring a 4-methoxyphenyl group at the 4-position, a 4-methylphenyl group at the 1-position, an amino group at the 2-position and a carbonitrile group at the 3-position. The crystal structure of this compound shows the cyclohexene and 1,4-dihydropyridine rings of the hexahydroquinoline system adopting a twisted-boat conformation []. Molecules in the crystal are linked through amino–nitrile N—H⋯N hydrogen bonds, forming inversion dimers, and further assemble into a 3-dimensional network via C—H⋯O and C—H⋯π interactions [].

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound is a potent leukotriene receptor antagonist exhibiting high affinity for guinea pig lung membranes (Ki = 0.42 nM) and potent antagonist activity against LTD4-induced bronchoconstriction in guinea pigs (oral ED50 = 1.14 µmol/kg) []. It features an indole core substituted with a trifluorobutyl carbamoyl group at the 5-position and a methyl group at the 1-position. The indole ring is linked to a benzamide moiety, which is further substituted with a methoxy group and a 2-methylphenylsulfonyl group.

2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide and its derivatives

Compound Description: 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide is a dihydropyridine derivative that has been used as a starting material for the synthesis of a series of novel isoxazole, dihydropyrazolone, and tetrahydropyridine derivatives []. The compound crystallizes as a dihydrate, and its structure has been studied using X-ray diffraction []. The paper further explores a range of derivatives, including O- and N-phenacyl substituted products, resulting from rearrangements and cyclizations of the parent compound []. One specific derivative, 5-(5-chloro-2-methylphenyl)-4-methyl-2-phenyl-2,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridin-3-one, has been unambiguously characterized using X-ray analysis [].

1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (Compound 25)

Compound Description: This compound belongs to a series of novel tetrazolamide-benzimidazol-2-ones designed as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors []. It exhibits potent inhibition of Arabidopsis thaliana HPPD (AtHPPD) with an IC50 of 10 nM, significantly exceeding the potency of the known HPPD inhibitor mesotrione (IC50 = 363 nM) []. Structural analysis of its complex with AtHPPD reveals a bidentate chelation interaction between the tetrazole ring and the amide group with the metal ion, as well as π-π stacking interactions with Phe381 and Phe424, and hydrophobic interactions with surrounding residues [].

N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide (PF-03550096)

Compound Description: This compound is a potent and selective cannabinoid 2 (CB2) receptor agonist with high affinity for both human and rat CB2 receptors (Ki = 7.9 ± 1.7 nM for human CB2 and Ki = 47 ± 5.6 nM for rat CB2) []. It acts as a full agonist in a cell-based functional assay and displays high selectivity for human CB2 receptors. Oral administration of PF-03550096 (3 and 10 mg/kg) effectively inhibited the decrease in colonic pain threshold induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS) in a rat model of visceral hypersensitivity, highlighting its potential as a therapeutic agent for pain management [].

Properties

Product Name

N-(2-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

InChI

InChI=1S/C19H19ClN2O2/c1-13-6-8-16(9-7-13)22-12-15(10-18(22)23)19(24)21-11-14-4-2-3-5-17(14)20/h2-9,15H,10-12H2,1H3,(H,21,24)

InChI Key

UPIPUWYUMMUYJP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.